Ethyl 5-hydroxy-3-(pyridin-2-yl)-1,2,4-triazine-6-carboxylate hydrochloride
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Overview
Description
Ethyl 5-hydroxy-3-(pyridin-2-yl)-1,2,4-triazine-6-carboxylate hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a triazine ring, which is a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-hydroxy-3-(pyridin-2-yl)-1,2,4-triazine-6-carboxylate hydrochloride typically involves the reaction of ethyl 5-hydroxy-1,2,4-triazine-6-carboxylate with pyridine-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-3-(pyridin-2-yl)-1,2,4-triazine-6-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
Ethyl 5-hydroxy-3-(pyridin-2-yl)-1,2,4-triazine-6-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-hydroxy-3-(pyridin-2-yl)-1,2,4-triazine-6-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-hydroxy-1,2,4-triazine-6-carboxylate: A precursor in the synthesis of the target compound.
Pyridine-2-carbaldehyde: Another related compound used in the synthesis process.
Uniqueness
Ethyl 5-hydroxy-3-(pyridin-2-yl)-1,2,4-triazine-6-carboxylate hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a triazine ring with a pyridine moiety makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H11ClN4O3 |
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Molecular Weight |
282.68 g/mol |
IUPAC Name |
ethyl 5-oxo-3-pyridin-2-yl-4H-1,2,4-triazine-6-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H10N4O3.ClH/c1-2-18-11(17)8-10(16)13-9(15-14-8)7-5-3-4-6-12-7;/h3-6H,2H2,1H3,(H,13,15,16);1H |
InChI Key |
DETXTIKWXRDGKU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN=C(NC1=O)C2=CC=CC=N2.Cl |
Origin of Product |
United States |
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